

Application Notes: Structure-Activity Relationship of 4-Phenylpyrimidine Analogs

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Compound of Interest

Compound Name: 4-Phenylpyrimidin-2-ol

Cat. No.: B184067

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structure-activity relationships (SAR) of 4-phenylpyrimidine analogs, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The pyrimidine scaffold is a privileged structure in drug discovery, and the addition of a phenyl group at the 4-position creates a core that has been extensively explored for the development of potent inhibitors of various protein kinases and as anticancer agents.^[1]

General Structure-Activity Relationships

The biological activity of 4-phenylpyrimidine analogs is highly dependent on the nature and position of substituents on both the pyrimidine and the phenyl rings. These modifications influence the compound's binding affinity to target proteins, selectivity, and pharmacokinetic properties.

- **Substituents on the Phenyl Ring:** The electronic and steric properties of substituents on the 4-phenyl ring play a crucial role in modulating biological activity. Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), or electron-donating groups, like methoxy, can significantly impact potency and selectivity.^{[2][3]} For instance, the presence of a 2,6-dichlorophenyl moiety has been associated with broad-spectrum tyrosine kinase inhibition, while a 3,5-dimethoxyphenyl group can confer high selectivity for fibroblast growth factor receptor (FGFr) tyrosine kinase.^[2]

- **Substituents at the 2-Position of the Pyrimidine Ring:** The 2-position of the pyrimidine ring is a key site for modification to enhance potency and introduce desirable physicochemical properties. The introduction of arylamino groups at this position has been shown to yield potent p21-activated kinase 1 (PAK1) inhibitors.[4] Further modifications, such as the incorporation of a 1,2-dimethylpiperazine pendant domain, can lead to compounds with significant anti-proliferative activity in cancer cell lines.[4]
- **Substituents at the 5-Position of the Pyrimidine Ring:** The 5-position of the pyrimidine ring offers another avenue for SAR exploration. The incorporation of a bromide at this position, in combination with other favorable substitutions, has been shown to enhance PAK1 inhibitory activity.[4]
- **Fused Ring Systems:** The fusion of other heterocyclic rings to the pyrimidine core can lead to novel scaffolds with unique biological profiles. For example, phenylpyrazolo[3,4-d]pyrimidines have been investigated as multi-target kinase inhibitors, showing activity against EGFR, VEGFR-2, and Topo-II.[5]

Data Presentation: Anticancer and Kinase Inhibitory Activities

The following tables summarize the quantitative data for various 4-phenylpyrimidine analogs and related pyrimidine derivatives, highlighting their inhibitory concentrations (IC₅₀) against different cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Phenylpyrazolo[3,4-d]pyrimidine Analogs[5]

Compound	MCF-7 (μM)	HCT116 (μM)	HePG-2 (μM)
5b	>100	>100	>100
5i	1.11	1.89	2.01
9e	12.4	15.6	13.5
Doxorubicin	0.46	0.55	0.62

Table 2: Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Analogs[2]

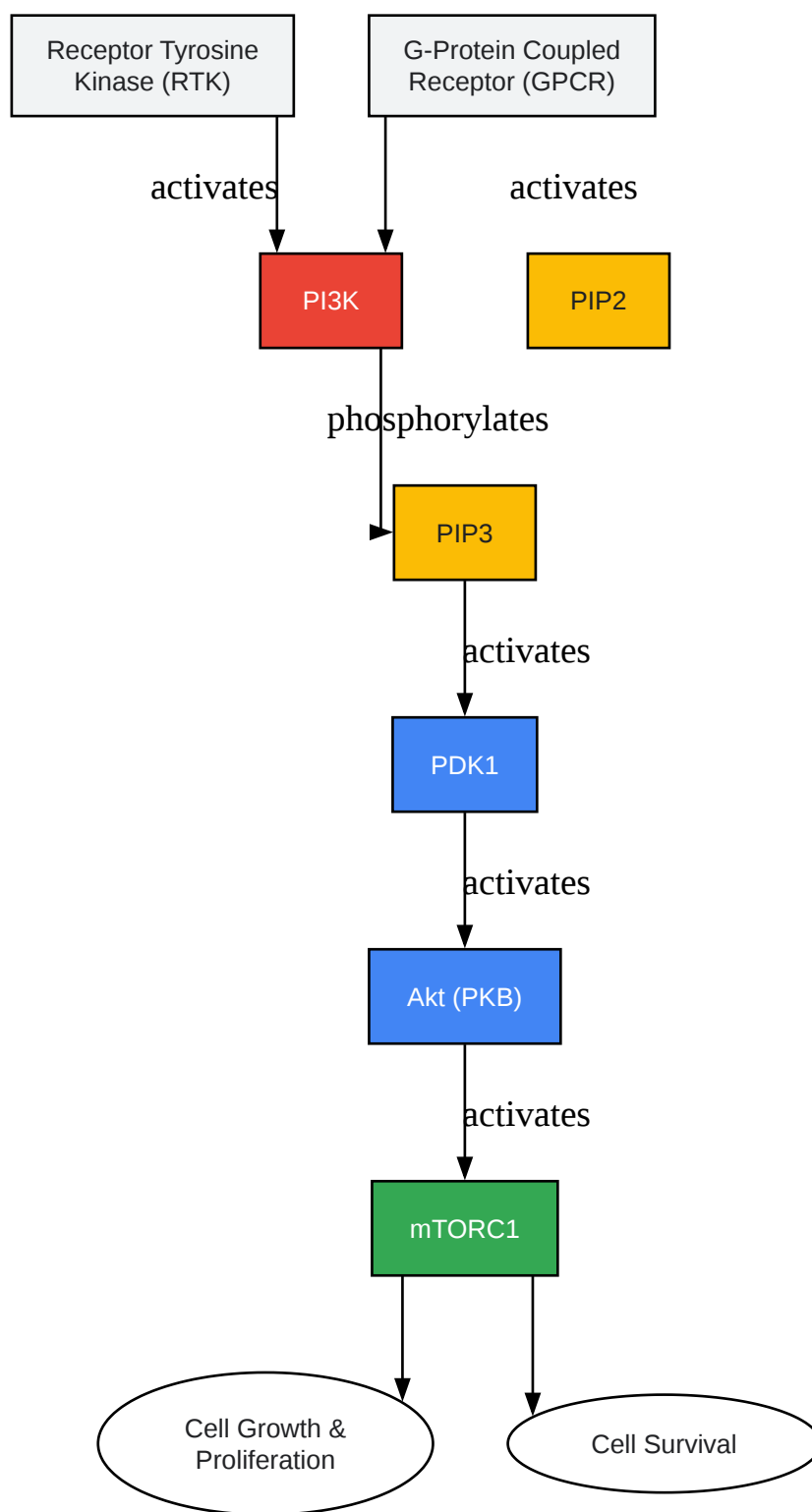
Compound	PDGFr (μM)	FGFr (μM)	EGFr (μM)	c-src (μM)
4b	1.11	0.13	0.45	0.22
4e	>50	0.060	>50	>50
6c	-	-	-	-

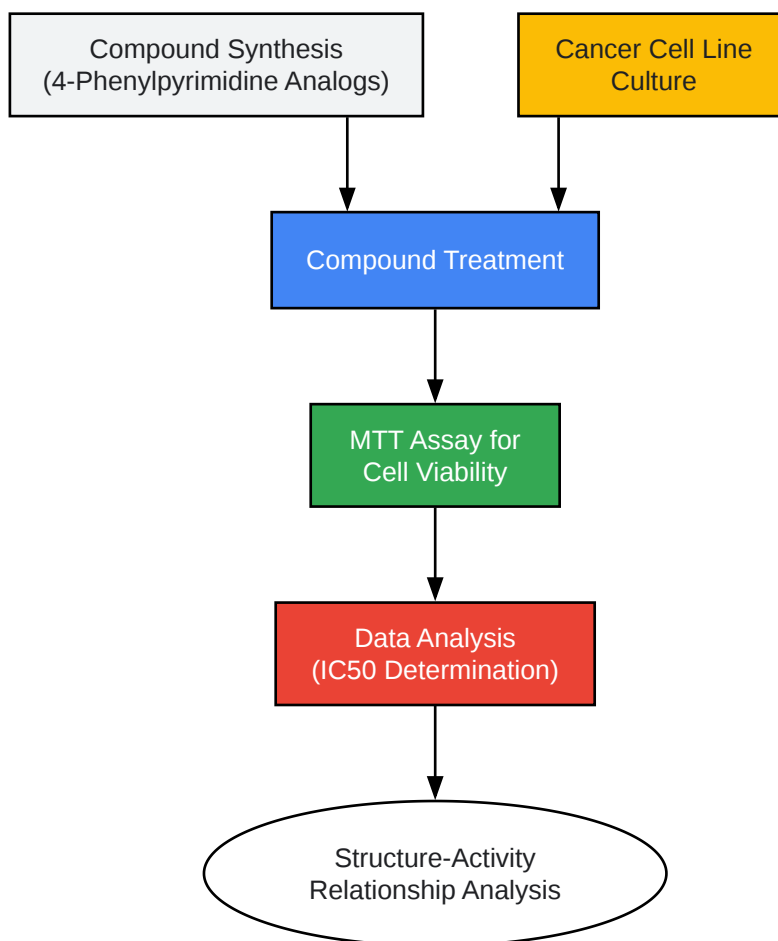
Note: Data is compiled from the cited literature. The specific structures of the compounds can be found in the corresponding references.

Mandatory Visualization

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.[6][7][8] Many pyrimidine-based inhibitors target components of this pathway.[9]





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